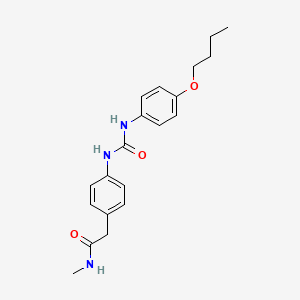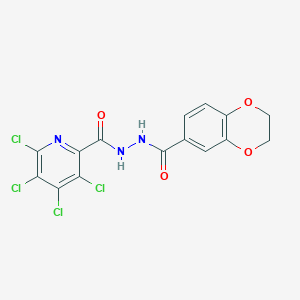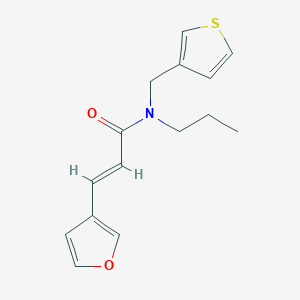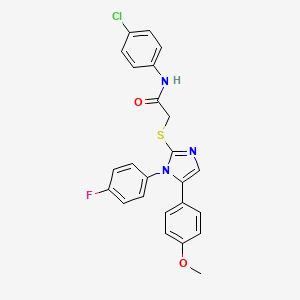
2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide, commonly known as BPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPU belongs to the class of urea derivatives that possess anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has delved into the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids, indicating the importance of ureido and acetamide groups in synthesizing biologically relevant compounds (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993). Additionally, studies on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives highlight the versatility of these functional groups in creating heterocyclic compounds with potential biological activity (A. Shatsauskas et al., 2017).
Pharmacological Applications
Ureido-acetamides have been identified as potent and selective non-peptide CCKB/gastrin receptor antagonists, showcasing the therapeutic potential of compounds with ureido and acetamide functionalities. These compounds display nanomolar affinity for specific receptors, suggesting their utility in exploring physiological functions and potentially treating related disorders (P. Bertrand et al., 1994).
Material Science and Polymer Chemistry
In the realm of material science, cyanoacetamides have been explored as novel curing agents for epoxy resins, further illustrating the chemical versatility and application breadth of acetamide derivatives. This research indicates the potential of such compounds in developing materials with desirable thermal and mechanical properties (A. Renner et al., 1988).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Action Environment
The success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-[4-[(4-butoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-4-13-26-18-11-9-17(10-12-18)23-20(25)22-16-7-5-15(6-8-16)14-19(24)21-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHWAFDCJFZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2941466.png)
![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)


![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2941473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)


![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)


![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)